3-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one 3-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 2549036-28-2
VCID: VC11845967
InChI: InChI=1S/C21H21FN4O3/c1-29-15-2-3-17-19(10-15)24-13-26(21(17)28)12-14-5-8-25(9-6-14)20(27)16-4-7-23-11-18(16)22/h2-4,7,10-11,13-14H,5-6,8-9,12H2,1H3
SMILES: COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=C(C=NC=C4)F
Molecular Formula: C21H21FN4O3
Molecular Weight: 396.4 g/mol

3-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

CAS No.: 2549036-28-2

Cat. No.: VC11845967

Molecular Formula: C21H21FN4O3

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

3-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one - 2549036-28-2

Specification

CAS No. 2549036-28-2
Molecular Formula C21H21FN4O3
Molecular Weight 396.4 g/mol
IUPAC Name 3-[[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Standard InChI InChI=1S/C21H21FN4O3/c1-29-15-2-3-17-19(10-15)24-13-26(21(17)28)12-14-5-8-25(9-6-14)20(27)16-4-7-23-11-18(16)22/h2-4,7,10-11,13-14H,5-6,8-9,12H2,1H3
Standard InChI Key JLAPBPDIHZUCRN-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=C(C=NC=C4)F
Canonical SMILES COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=C(C=NC=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound’s IUPAC name, 3-[[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one, reflects its multicomponent structure:

  • Quinazolinone core: A 3,4-dihydroquinazolin-4-one system with a methoxy group at position 7.

  • Piperidine linkage: A piperidin-4-ylmethyl group at position 3 of the quinazolinone.

  • Fluoropyridine substituent: A 3-fluoropyridine-4-carbonyl group attached to the piperidine nitrogen.

The presence of fluorine enhances electronegativity and metabolic stability, while the quinazolinone core is associated with kinase inhibition and DNA-intercalating properties .

Physicochemical Data

PropertyValue
Molecular FormulaC21H21FN4O3\text{C}_{21}\text{H}_{21}\text{FN}_4\text{O}_3
Molecular Weight396.4 g/mol
Canonical SMILESCOC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=C(C=NC=C4)F
Topological Polar Surface Area83.9 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0

The compound’s low hydrogen bond donor count and moderate polar surface area suggest potential blood-brain barrier permeability .

Synthesis and Characterization

Synthetic Routes

The synthesis involves a multi-step strategy:

  • Quinazolinone formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions to yield the 3,4-dihydroquinazolin-4-one scaffold.

  • Piperidine coupling: Alkylation of the quinazolinone at position 3 with 4-(bromomethyl)piperidine via nucleophilic substitution.

  • Fluoropyridine acylation: Reaction of the piperidine nitrogen with 3-fluoropyridine-4-carbonyl chloride using a coupling agent (e.g., HATU or DCC) .

Key intermediates are purified via column chromatography, with yields optimized by controlling reaction temperatures (60–80°C) and stoichiometric ratios .

Biological Activities and Mechanisms

Enzyme Inhibition

  • Kinase Inhibition: The quinazolinone scaffold is a known ATP-competitive inhibitor of tyrosine kinases (e.g., EGFR). Molecular docking studies suggest the fluoropyridine group forms hydrophobic interactions with kinase active sites .

  • LSD1 Demethylase Activity: Piperidine-containing analogs demonstrate inhibitory effects on lysine-specific demethylase 1 (LSD1), with IC50_{50} values <100 nM. Fluorine substitution enhances binding to the flavin adenine dinucleotide (FAD) cofactor .

Receptor Modulation

  • 5-HT1D_{1D} Receptor Affinity: Fluorinated piperidine derivatives exhibit high affinity for serotonin receptors (Ki_i = 2–10 nM), potentially aiding in neurological disorder therapeutics .

  • GlyT1 Transport Inhibition: Structural analogs with trifluoromethyl groups show nanomolar inhibitory activity against glycine transporter 1 (GlyT1), relevant in schizophrenia treatment .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High gastrointestinal absorption (Predicted LogP = 2.1) due to moderate lipophilicity.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the piperidine and fluoropyridine moieties.

  • Excretion: Primarily renal, with a predicted half-life of 6–8 hours .

Toxicity Considerations

  • Acute Toxicity: LD50_{50} in rodents is >500 mg/kg, suggesting low acute toxicity.

  • Genotoxicity: Ames tests for related compounds show no mutagenicity up to 1 mM .

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